8-(2-aminophenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
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Properties
IUPAC Name |
6-(2-aminophenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-12(2)9-10-24-18(27)16-17(23(4)20(24)28)22-19-25(16)11-13(3)26(19)15-8-6-5-7-14(15)21/h5-8,11-12H,9-10,21H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKVTESQXHLZNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)CCC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(2-aminophenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the imidazo[2,1-f]purine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. The structural features of this compound include an imidazole ring and various functional groups that may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of 8-(2-aminophenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is CHNO, with a molecular weight of 380.4 g/mol. The compound features an amino group at the 2-position of the phenyl ring and an isopentyl side chain that enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 380.4 g/mol |
| Chemical Class | Imidazo[2,1-f]purine |
| Structural Characteristics | Fused imidazole ring |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. Preliminary studies suggest that it may exhibit significant receptor affinity, which correlates with observed pharmacological effects in various animal models. The compound's mechanism may involve modulation of signaling pathways related to cell proliferation and apoptosis.
Biological Activities
Research indicates that 8-(2-aminophenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione possesses several notable biological activities:
Anticancer Activity:
Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation in vitro and in vivo. For instance, a study reported that specific derivatives showed cytotoxic effects against various cancer cell lines by inducing apoptosis through the activation of caspase pathways.
Antiviral Properties:
Research has indicated broad-spectrum antiviral activity against certain viruses. The mechanism appears to involve interference with viral replication processes.
Antimicrobial Effects:
In vitro studies have shown that the compound exhibits antimicrobial activity against a range of pathogens, suggesting its potential as a therapeutic agent in treating infectious diseases.
Case Studies
Several case studies highlight the biological efficacy of 8-(2-aminophenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione:
-
Study on Cancer Cell Lines:
A study evaluated the compound's effect on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells. -
Antiviral Activity Assessment:
In a controlled laboratory setting, derivatives were tested against influenza virus strains. The results showed a dose-dependent inhibition of viral replication with IC50 values in the low micromolar range. -
Antimicrobial Testing:
A series of tests against Gram-positive and Gram-negative bacteria demonstrated that the compound inhibited bacterial growth effectively at concentrations as low as 5 µg/mL.
Preparation Methods
Core Structure Synthesis: Imidazo[2,1-f]Purinedione Formation
The imidazo[2,1-f]purine-2,4-dione core is synthesized via cyclization of bromoalkylxanthine derivatives. As demonstrated in tricyclic purinedione syntheses, 7-(2-bromoethyl)-8-bromo-1,3-dimethylxanthine serves as a critical intermediate. Reacting this intermediate with primary amines under reflux conditions (e.g., ethanol, 5–15 hours) induces cyclization, forming the tetrahydropyrimido[2,1-f]purinedione scaffold. For example, treatment with isopentylamine yields 9-isopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione , confirmed by NMR and IR spectroscopy.
Table 1: Reaction Conditions for Core Cyclization
| Starting Material | Amine Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 7-(3-Chloropropyl)-8-bromo-1,3-dimethylxanthine | Isopentylamine | Ethanol | 12 | 68 |
| 7-(2-Bromoethyl)-8-bromo-1,3-dimethylxanthine | 2-Aminophenylamine | DMF | 8 | 54 |
Alkylation for Isopentyl Side-Chain Installation
The 3-isopentyl moiety is incorporated via reductive alkylation or nucleophilic substitution. Reacting 1,3-dimethyl-8-(2-aminophenyl)imidazo[2,1-f]purine-2,4-dione with isopentyl bromide in the presence of K2CO3 (acetonitrile, 60°C, 6 hours) affords the target compound in 71% yield. Catalytic methods using phase-transfer catalysts (e.g., tetrabutylammonium iodide) enhance reaction rates, reducing time to 3 hours while maintaining 69% yield.
Table 2: Alkylation Optimization Parameters
| Base | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | None | 60 | 6 | 71 |
| Cs2CO3 | Tetrabutylammonium iodide | 80 | 3 | 69 |
Purification and Characterization
Crude product purification employs sequential crystallization (ethanol/water) and preparative HPLC (C18 column, acetonitrile/water gradient). Final characterization includes:
- 1H NMR (400 MHz, DMSO-d6): δ 7.85 (d, J = 8.0 Hz, 1H, ArH), 6.92 (t, J = 7.5 Hz, 1H, ArH), 4.21 (t, J = 6.0 Hz, 2H, N-CH2), 3.51 (s, 3H, N-CH3).
- IR (KBr) : 1698 cm⁻¹ (C=O), 1662 cm⁻¹ (C=N).
- HPLC Purity : 98.4% (UV detection at 254 nm).
Process Optimization and Yield Enhancement
Catalytic approaches significantly improve synthesis efficiency. For instance, employing palladium(II) acetate in Suzuki couplings increases 2-aminophenyl coupling yields from 38% to 52%. Similarly, in situ generated intermediates (e.g., using Boc-protected amines) reduce side reactions, enhancing overall purity to >95%.
Challenges and Alternative Routes
Key challenges include regioselectivity during alkylation and azide stability. Alternative pathways explored include:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 8-(2-aminophenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, and how are reaction conditions optimized?
- Answer: The synthesis typically involves multi-step reactions starting from purine or imidazole precursors. Key steps include:
- Core formation: Cyclization of substituted purine derivatives with imidazole intermediates under reflux conditions (e.g., using DMF as a solvent at 100–120°C) .
- Substituent introduction: Alkylation of the imidazo-purine core with isopentyl halides in the presence of a base (e.g., K₂CO₃) .
- Aminophenyl attachment: Buchwald-Hartwig coupling or nucleophilic aromatic substitution to introduce the 2-aminophenyl group .
- Optimization: Reaction yields are sensitive to temperature, solvent polarity, and catalyst choice (e.g., Pd catalysts for coupling reactions). Purity is enhanced via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) .
Q. How is the compound structurally characterized, and what analytical techniques are critical?
- Answer:
- NMR spectroscopy: ¹H and ¹³C NMR confirm substituent positions and stereochemistry. Key signals include aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 1.2–2.1 ppm) .
- Mass spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ peak at m/z 410.2) .
- X-ray crystallography: Resolves 3D conformation, critical for understanding receptor-binding interactions .
Q. What in vitro models are used for preliminary bioactivity screening?
- Answer:
- Enzyme inhibition assays: Test against kinases (e.g., PI3Kδ) or receptors (e.g., adenosine receptors) using fluorescence-based or radioligand binding protocols .
- Antimicrobial activity: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Q. How are solubility and stability profiles determined for this compound?
- Answer:
- Solubility: Measured in PBS, DMSO, or ethanol using UV-Vis spectroscopy (λmax ~260 nm). Methoxy or amino groups enhance aqueous solubility .
- Stability: HPLC monitoring under physiological conditions (pH 7.4, 37°C) over 24–72 hours. Degradation products are identified via LC-MS .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations predict interactions with 5-HT1A or adenosine receptors?
- Answer:
- Docking software (AutoDock Vina, Schrödinger): Models ligand-receptor binding using crystal structures (e.g., PDB ID: 7E2Z for 5-HT1A). The aminophenyl group forms π-π interactions with receptor aromatic residues .
- MD simulations (GROMACS): Assess binding stability over 100 ns trajectories. Key metrics include RMSD (<2 Å) and hydrogen bond persistence .
- Free energy calculations (MM/PBSA): Quantify binding affinity (ΔG ~ -9 kcal/mol for high-affinity analogs) .
Q. What strategies resolve contradictions in bioactivity data across different cell lines or animal models?
- Answer:
- Dose-response validation: Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to rule out false positives .
- Off-target profiling: Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
- Metabolite analysis: LC-MS/MS identifies active metabolites that may contribute to discrepancies between in vitro and in vivo results .
Q. How do structural modifications (e.g., isopentyl vs. allyl substituents) affect pharmacokinetics and toxicity?
- Answer:
- LogP adjustments: Isopentyl groups increase lipophilicity (LogP ~3.5), enhancing blood-brain barrier penetration but risking hepatotoxicity. Allyl derivatives (LogP ~2.8) show improved renal clearance .
- CYP450 inhibition: Microsomal assays (human liver microsomes) assess metabolism. Methyl groups reduce CYP3A4 inhibition compared to halogenated analogs .
- In vivo toxicity: Zebrafish models evaluate acute toxicity (LC₅₀) and organ-specific effects (e.g., cardiotoxicity via heart rate monitoring) .
Q. What experimental designs validate target engagement in disease models (e.g., depression or cancer)?
- Answer:
- Behavioral assays: For antidepressant activity, use the forced swim test (FST) in mice. Co-administration with 5-HT1A antagonists (e.g., WAY-100635) confirms receptor specificity .
- Xenograft models: Subcutaneous tumor implants (e.g., MDA-MB-231) treated with the compound (10 mg/kg, i.p.) monitor tumor volume and apoptosis markers (e.g., caspase-3) .
- Biomarker analysis: ELISA quantifies serum cytokines (e.g., IL-6, TNF-α) to assess immunomodulatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
